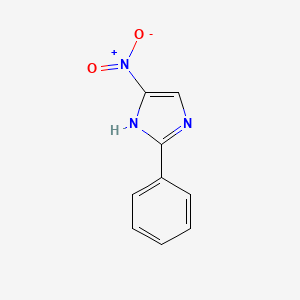

5-nitro-2-phenyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-6-10-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIFBUDLPDQPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444322 | |

| Record name | 5-nitro-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4308-29-6 | |

| Record name | 5-nitro-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 Phenyl 1h Imidazole and Its Analogues

Classical and Contemporary Cyclocondensation Approaches

The formation of the imidazole (B134444) ring is the cornerstone of synthesizing 5-nitro-2-phenyl-1H-imidazole. Cyclocondensation reactions, which involve the joining of multiple components to form the heterocyclic ring, are the most common approach.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These methods are advantageous due to their atom economy, reduced reaction times, and the ability to generate molecular diversity. researchgate.net

A foundational MCR for imidazole synthesis is the Debus-Radziszewski reaction . wikipedia.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org To synthesize a 2-phenyl-substituted imidazole, benzaldehyde (B42025) would serve as the aldehyde component. The general scheme can be adapted to produce a variety of substituted imidazoles. For instance, the reaction of benzil (B1666583) (a 1,2-dicarbonyl), an aldehyde, and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid is a common method for producing 2,4,5-triphenylimidazole (B1675074) and its derivatives. irjmets.com To obtain the desired 5-nitro substitution pattern, a nitro-substituted 1,2-dicarbonyl precursor would be required.

Another MCR approach involves the reaction of α-azido chalcones, aryl aldehydes, and anilines, catalyzed by erbium triflate, to yield highly substituted imidazoles. organic-chemistry.org Vinyl azides can also react with amidines in a catalyst-free [3+2] cyclization to form 2,4-disubstituted-1H-imidazoles. acs.org Furthermore, a one-pot, four-component synthesis can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

| Reaction Name/Type | Components | Key Features | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, Aldehyde, Ammonia | Classical, versatile MCR for imidazole synthesis. | wikipedia.org |

| Erbium Triflate Catalyzed MCR | α-Azido chalcones, Aryl aldehydes, Anilines | Produces highly substituted imidazoles in excellent yields. | organic-chemistry.org |

| [3+2] Cyclization | Vinyl azides, Amidines | Catalyst-free method for 2,4-disubstituted imidazoles. | acs.org |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free conditions, produces 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |

Catalysis plays a pivotal role in modern imidazole synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity. Various catalysts have been employed for the synthesis of substituted imidazoles.

For example, copper oxide nanoparticles (CuO NP) have been used as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles from benzil, benzaldehyde, and ammonium acetate in ethanol (B145695). irjmets.com Similarly, a nickel-based Schiff's base complex has demonstrated high efficiency in the microwave-assisted, one-pot synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org Other notable catalytic systems include:

FeCl₃/I₂: Catalyzes the aerobic oxidative coupling of amidines and chalcones to provide tetrasubstituted imidazoles with high regioselectivity. organic-chemistry.org

ZnCl₂: Used in a [3+2] cycloaddition reaction of benzimidates and 2H-azirines. organic-chemistry.org

Sodium metabisulfite (B1197395) (Na₂S₂O₅): Employed as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a related class of compounds. nih.gov

Palladium acetate (Pd(OAc)₂): Used in cross-coupling reactions to functionalize the imidazole core. rsc.org

These catalytic methods often align with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Functionalization and Derivatization Routes at Imidazole Core Positions

Once the imidazole ring is formed, further modification can be achieved through functionalization at its nitrogen and carbon atoms. The presence of the nitro group at the C-5 position and the phenyl group at the C-2 position dictates the reactivity and regioselectivity of these subsequent reactions.

Regioselectivity is a critical consideration in the functionalization of the imidazole ring. The electronic properties of the existing substituents guide the position of new functional groups. In 5-nitroimidazoles, the nitro group exerts a strong electron-withdrawing effect, which significantly influences substitution patterns.

Alkylation of the imidazole nitrogen is a common derivatization. For nitroimidazoles, N-alkylation can be regioselective. For instance, in the alkylation of 2-methyl-5-nitroimidazole, the reaction favors N-3 alkylation due to the steric hindrance of the nitro group. Conversely, for 4-nitroimidazole (B12731), alkylation at the N-1 position is favored. derpharmachemica.com These reactions are sensitive to the choice of base, solvent, and temperature, with conditions like using K₂CO₃ in acetonitrile (B52724) at 60°C providing good yields. derpharmachemica.com

Nucleophilic substitution reactions on the imidazole ring can also be highly regioselective. In studies on 2,4-dihalogeno-1-methyl-5-nitroimidazole, it was found that hard nucleophiles (like cyanide or methoxide) preferentially attack the C-2 position, while soft nucleophiles (like amines or thiols) react at the C-4 position. researchgate.net This differential reactivity allows for the controlled, stepwise introduction of various substituents onto the nitroimidazole scaffold.

| Reaction Type | Substrate | Reagent/Conditions | Major Product/Observation | Reference |

|---|---|---|---|---|

| N-Alkylation | 2-methyl-5-nitroimidazole | Alkyl halide, K₂CO₃, CH₃CN | Regioselective alkylation at N-3 position. | derpharmachemica.com |

| N-Alkylation | 4-nitroimidazole | Alkyl halide, K₂CO₃, CH₃CN | Favored alkylation at N-1 position. | derpharmachemica.com |

| Nucleophilic Substitution | 2,4-dihalogeno-1-methyl-5-nitroimidazole | Hard nucleophiles (e.g., CN⁻) | Substitution occurs at the C-2 position. | researchgate.net |

| Nucleophilic Substitution | 2,4-dihalogeno-1-methyl-5-nitroimidazole | Soft nucleophiles (e.g., RNH₂) | Substitution occurs at the C-4 position. | researchgate.net |

The imidazole ring is amphoteric and can undergo both electrophilic and nucleophilic substitution. globalresearchonline.net The nitrogen at position 3 (the "pyridine-like" nitrogen) has a lone pair of electrons and acts as a base or nucleophile. globalresearchonline.netnih.gov

Electrophilic Substitution: In a standard imidazole ring, electrophilic substitution typically occurs at the C-4 or C-5 positions. globalresearchonline.netnih.gov However, the presence of a strongly deactivating nitro group, as in this compound, makes electrophilic substitution on the carbon atoms of the ring very difficult. Instead, electrophiles are more likely to attack the N-1 or N-3 nitrogen atom, as seen in N-alkylation reactions.

Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles. numberanalytics.com More importantly for nitroimidazoles, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly for leaving groups (like halogens) at positions activated by the nitro group. researchgate.net There are also instances of the nitro group itself being displaced by a nucleophile, although this is less common. acs.org The C-2 position is generally the most susceptible to nucleophilic attack in the imidazole ring, unless other powerful activating groups are present. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques to facilitate the synthesis and functionalization of complex molecules like this compound analogues.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for imidazole synthesis. A one-pot synthesis of 2,4,5-triphenyl-1H-imidazole from benzil, benzaldehyde, and ammonium acetate was achieved in just 1-2 minutes under microwave irradiation, compared to hours for conventional heating. irjmets.com This technique offers a rapid and efficient pathway to the imidazole core.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) Methodology: TDAE is a powerful organic reducing agent used to generate reactive carbanionic species. This methodology has been applied to the functionalization of 5-nitroimidazole derivatives. nih.gov For example, TDAE can be used to generate a stable carbanion from a chloromethyl group attached to the imidazole ring, which can then react with various electrophiles like aromatic aldehydes. nih.govresearchgate.net This allows for the construction of complex side chains at specific positions on the nitroimidazole core, providing access to a wide range of novel analogues. researchgate.netnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govasianpubs.orgjetir.org While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles and successful applications in the synthesis of related nitroimidazole and benzimidazole (B57391) derivatives suggest its applicability. nih.govasianpubs.org

Generally, the synthesis of substituted imidazoles under microwave irradiation involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium acetate). jetir.orgasianpubs.org For the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while increasing yields. asianpubs.org For instance, the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles has been achieved with excellent yields and significantly reduced reaction times using microwave irradiation compared to traditional heating. asianpubs.org

A plausible microwave-assisted protocol for synthesizing this compound analogues could involve the reaction of a substituted glyoxal (B1671930) with a phenylamidine derivative and a nitrating agent under microwave irradiation. Alternatively, a pre-formed nitro-diamino compound could be condensed with a phenyl aldehyde derivative.

A study on the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles demonstrated a rapid and efficient cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids under microwave irradiation in the presence of an HCl catalyst. This method resulted in good to excellent yields within 2.5 to 3.5 minutes. nih.gov This highlights the potential of microwave assistance in the synthesis of nitro-containing imidazole heterocycles.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Imidazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 36 hours | 30 | nih.gov |

| Microwave Irradiation | 90 minutes | 46-80 | nih.gov |

| Conventional Heating | 60-180 minutes | 56-66 | asianpubs.org |

| Microwave Irradiation | 2-3 minutes | 60-70 | asianpubs.org |

| Conventional Heating | 6-8 hours | Lower Yields | nih.gov |

| Microwave Irradiation | 2.5-3.5 minutes | Good to Excellent | nih.gov |

One-Pot Reaction Sequences

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of substituted imidazoles, which could be adapted for this compound and its analogues.

A common one-pot approach for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. This methodology has been successfully employed in solvent-free conditions and with various catalysts. One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has also been achieved through a Pd-catalyzed N-arylation and a Cu-catalyzed C-H functionalization/C-N bond formation process. rsc.org

For the synthesis of nitro-substituted benzimidazoles, a one-pot method involves refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite. scholarsresearchlibrary.com This approach could potentially be modified for the synthesis of this compound by using appropriate starting materials.

Furthermore, microwave irradiation can be combined with one-pot strategies to further enhance reaction efficiency. A one-pot, three-component synthesis of 2,4,5-triphenyl imidazoles using benzil, various aldehydes, and ammonium acetate has been effectively carried out under microwave irradiation with glacial acetic acid as a catalyst, resulting in high yields in very short reaction times. jetir.org A sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has also been developed under microwave conditions, affording moderate to good yields. nih.gov

Table 2: Examples of One-Pot Synthesis of Imidazole Derivatives

| Starting Materials | Product Type | Conditions | Yield (%) | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | 2,4,5-Triphenyl Imidazoles | Glacial Acetic Acid, Microwave | High | jetir.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium Acetate | Imidazo[1,2-a]pyrimidine containing imidazoles | Microwave, Ethyl Alcohol | 46-80 | nih.gov |

| 4-Nitro-1,2-phenylenediamine, Aromatic Aldehydes | 5-Nitro Benzimidazoles | Sodium Metabisulphite, Reflux | - | scholarsresearchlibrary.com |

| N-Phenylbenzimidamides, Iodobenzenes/Bromobenzenes | 1,2-Diphenyl-1H-benzo[d]imidazoles | Pd and Cu catalysts | - | rsc.org |

Electron Transfer-Initiated Approaches (e.g., TDAE methodology)

Electron transfer-initiated reactions provide a powerful and mild method for the formation of carbon-carbon bonds. The use of tetrakis(dimethylamino)ethylene (TDAE) as an organic electron donor has been particularly successful in the synthesis of functionalized 5-nitro-1H-imidazole derivatives. mdpi.comsemanticscholar.org TDAE is a reducing agent that reacts with halogenated compounds to generate a carbanion under mild conditions through two sequential single-electron transfers. mdpi.com

This methodology has been applied to the synthesis of highly functionalized 5-nitro-1H-imidazoles. In a notable study, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole was reacted with various aromatic aldehydes and α-keto-ester derivatives in the presence of TDAE. mdpi.comsemanticscholar.org This reaction, proceeding via a generated nitrobenzyl-type carbanion, afforded the corresponding alcohol derivatives in moderate to good yields. mdpi.comsemanticscholar.org

The general procedure involves stirring the halogenated 5-nitroimidazole precursor with an excess of the carbonyl compound in an anhydrous solvent like DMF at a low temperature (e.g., -20 °C), followed by the dropwise addition of TDAE. The reaction is then allowed to warm to room temperature and stirred for an extended period. mdpi.com For less reactive ketones, heating may be required to drive the reaction to completion. semanticscholar.org This TDAE-initiated approach represents a significant advancement in the functionalization of the 5-nitroimidazole scaffold, allowing for the introduction of a wide range of substituents under mild conditions. scholarsresearchlibrary.commdpi.com

Table 3: Synthesis of 5-Nitro-1H-imidazole Analogues using TDAE Methodology mdpi.comsemanticscholar.org

| Electrophile (Carbonyl Compound) | Product | Yield (%) |

| p-Nitrobenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 78 |

| p-Cyanobenzaldehyde | 4-{1-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxyethyl}benzonitrile | 78 |

| o-Bromobenzaldehyde | 1-(2-Bromophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 75 |

| p-Fluorobenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-fluorophenyl)ethanol | 62 |

| p-Nitroacetophenone | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethan-1-ol | 64 |

| Ethyl glyoxylate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate | 42 |

| Acenaphthenedione | 2-{[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methyl}-2-hydroxyacenaphthylen-1(2H)-one | 55 |

| p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 35 |

| p-Methylbenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(p-tolyl)ethanol | 24 |

Chemical Reactivity and Transformation Studies of 5 Nitro 2 Phenyl 1h Imidazole

Investigations into Electrophilic Reaction Mechanisms on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iq The substitution pattern is dictated by the directing effects of the existing substituents. In the case of 5-nitro-2-phenyl-1H-imidazole, the nitro group is a strong deactivating group, making electrophilic substitution on the imidazole ring challenging.

Electrophilic aromatic substitution on the imidazole ring typically proceeds through the formation of a positively charged intermediate known as an arenium ion. uobabylon.edu.iqmsu.edu The stability of this intermediate determines the position of substitution. For a generic imidazole, electrophilic attack at the 4 or 5-position is generally favored due to the formation of a more stable resonance hybrid. uobabylon.edu.iq However, the presence of the deactivating nitro group at the 5-position in this compound would direct incoming electrophiles to other available positions, if the reaction can be induced under sufficiently harsh conditions. For instance, nitration of imidazole itself with nitric acid in sulfuric acid yields a mixture of 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq

Recent studies have shown that direct C-H amination of 1-alkylimidazoles can occur at the 4-position. acs.orgacs.org This suggests that under specific catalytic conditions, electrophilic functionalization of the imidazole ring in derivatives of this compound might be achievable.

Studies on Nucleophilic Reaction Pathways of Nitroimidazoles

The electron-withdrawing nitro group significantly activates the imidazole ring for nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone in the functionalization of nitroimidazoles. nih.gov The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

In nitroimidazoles, halogens at positions adjacent to the nitro group are particularly susceptible to displacement by nucleophiles. For instance, in 2,4-dihalogeno-1-methyl-5-nitroimidazole, hard nucleophiles like cyanide or methoxide (B1231860) preferentially displace the halogen at the 2-position, while softer nucleophiles such as amines and thiols react at the 4-position. researchgate.net This regioselectivity highlights the nuanced electronic effects within the substituted nitroimidazole ring.

A notable application of nucleophilic substitution is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of substituents at positions activated by the nitro group. researchgate.net For example, a phenylsulfonylmethyl group can be introduced at the 4-position of the 5-nitroimidazole scaffold using the VNS reaction. researchgate.net

Furthermore, intramolecular SNAr reactions have been observed in related benzimidazole (B57391) systems. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular cyclization where an N-pendant alkoxide displaces the nitro group. nih.gov

Reduction Chemistry of the Nitro Group and its Implications

The reduction of the nitro group in nitroaromatic compounds is a well-established and versatile transformation in organic synthesis. wikipedia.org This reaction can yield a range of products, including hydroxylamines, hydrazines, azo compounds, and most commonly, amines. wikipedia.org The specific product obtained depends on the reducing agent and the reaction conditions.

For the reduction of aryl nitro compounds to the corresponding anilines, several methods are widely employed: wikipedia.orgyoutube.com

Catalytic Hydrogenation: This is a common and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. youtube.comcommonorganicchemistry.com While Pd/C is highly effective, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron in acidic media (e.g., HCl or acetic acid) or zinc in acidic media provide mild and effective conditions for nitro group reduction. youtube.comcommonorganicchemistry.com Tin(II) chloride is another mild reducing agent suitable for this transformation. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also used, with the latter sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group can also be stopped at an intermediate stage. For instance, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.orgmdpi.com Enzymatic reductions are also known, where nitroreductases can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups. nih.gov

The resulting amino group is a versatile functional handle. It is an activating, ortho-, para-directing group for subsequent electrophilic aromatic substitutions and can be converted into a wide array of other functional groups, making it a gateway for further molecular diversification. youtube.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| H₂/Pd-C | Amine | Highly efficient, but can reduce other functional groups. youtube.comcommonorganicchemistry.com |

| H₂/Raney Nickel | Amine | Useful for substrates with aryl halides. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Amine | Mild and common method. youtube.comcommonorganicchemistry.com |

| Zn/AcOH | Amine | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | Amine | Mild reducing agent. commonorganicchemistry.com |

| Na₂S | Amine | Can be selective for one of multiple nitro groups. commonorganicchemistry.com |

| Zn/NH₄Cl | Hydroxylamine (B1172632) | Stops at the hydroxylamine stage. wikipedia.org |

Oxidation Reactions of the Imidazole Core and Substituents

The imidazole ring itself is generally stable towards oxidation. uobabylon.edu.iq However, under harsh conditions, the ring can be cleaved. For example, treatment with hydrogen peroxide can lead to the formation of oxamide. uobabylon.edu.iq The substituents on the imidazole ring can also undergo oxidation. For instance, a methyl group on the ring could potentially be oxidized to a carboxylic acid, although this would require forcing conditions that might also affect the nitro group or the phenyl ring.

Heteroaryl Coupling and Cross-Coupling Methodologies

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in These reactions, often catalyzed by palladium or nickel complexes, allow for the efficient coupling of various organic fragments. tezu.ernet.innih.govrsc.org

For nitroimidazoles, Suzuki-Miyaura cross-coupling has been successfully employed to synthesize aryl-substituted derivatives. For example, 5-chloro-1-methyl-4-nitroimidazole (B20735) can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.gov The presence of the electron-withdrawing nitro group can facilitate these coupling reactions. nih.gov Microwave-assisted Suzuki-Miyaura and Sonogashira reactions on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole have also been developed, providing a route to a wide range of 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net

More recently, denitrative cross-coupling reactions have emerged, where the nitro group itself acts as a leaving group. Palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been reported. tezu.ernet.in This methodology expands the synthetic utility of nitroaromatic compounds in cross-coupling chemistry.

Structural Modification and Derivative Development of 5 Nitro 2 Phenyl 1h Imidazole Analogues

Design and Synthesis of Phenyl Ring-Substituted Derivatives

Modifications to the phenyl ring at the 2-position of the 5-nitro-1H-imidazole core have been a primary focus of derivative development. The introduction of various substituents onto this ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its biological activity.

Researchers have synthesized a variety of derivatives by introducing both electron-donating and electron-withdrawing groups to the phenyl ring. For instance, the synthesis of 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives has been reported, where substituents on the phenyl ring were varied to study their effect on antimicrobial activity. nih.gov Similarly, another study involved the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives, which were subsequently evaluated for their anticonvulsant properties. researchgate.net The synthesis of these compounds often involves the condensation of a substituted benzaldehyde (B42025) with other reagents. researchgate.netijsrp.org For example, 2-(substitutedphenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles have been synthesized by reacting 4-methoxybenzil (B1615383) with substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. ijsrp.org

The electronic nature of the substituents on the phenyl ring has been shown to be a critical determinant of biological activity. In the development of novel 1H-benzo[d]imidazole derivatives, the electronic effects of both electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (such as dimethoxy, diethoxy, and trimethoxy) on the phenyl ring were investigated for their anticancer properties. nih.govacs.org It was observed that an increase in electron density at the N-atom of the imidazole (B134444) ring, resulting from the substitution with an electron-donating group at the phenyl end, enhances the strength of hydrogen bond formation with biological targets like DNA. nih.gov

Table 1: Examples of Phenyl Ring-Substituted 5-nitro-2-phenyl-1H-imidazole Analogues and their Reported Activities

| Compound/Derivative Class | Substituent(s) on Phenyl Ring | Reported Biological Activity | Reference(s) |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | Varied substituents | Antimicrobial | nih.gov |

| 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole | Bromo substitution | Anticonvulsant | researchgate.net |

| 2-(Substitutedphenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles | Varied substituents | Not specified | ijsrp.org |

| 1H-benzo[d]imidazole derivatives | Trifluoromethyl, dimethoxy, diethoxy, trimethoxy | Anticancer | nih.govacs.org |

Exploration of Substituent Effects on the Imidazole Nitrogen Atoms (N-1)

The nitrogen atoms of the imidazole ring, particularly the N-1 position, offer another crucial site for structural modification. Substitution at this position can significantly alter the physicochemical properties of the molecule, including its solubility, metabolic stability, and ability to interact with biological targets.

A variety of substituents have been introduced at the N-1 position of the imidazole ring. For example, a series of N-substituted imidazole derivatives were synthesized by first reacting the imidazole nucleus with ethylchloroacetate to form an imidazole ester, which was then reacted with different amines. nih.gov In another study, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were prepared from 6-substituted 1H-benzimidazole derivatives and substituted halides. nih.gov These studies highlight the versatility of the N-1 position for introducing diverse chemical moieties.

The nature of the substituent at N-1 has been shown to have a profound impact on the biological activity of the resulting derivatives. For instance, in a series of 1H-benzo[d]imidazole derivatives, the insertion of different lengths of the carbon chain at the N1 position of a piperazine (B1678402) ring was explored. nih.gov This modification, in conjunction with substitutions on the phenyl ring, influenced the compounds' anticancer activity. The N-1 position is considered important for the pharmacological effect of benzimidazole (B57391) ring systems, along with the C-2 and C-6 positions. nih.gov The synthesis of N-(biphenyl methyl) imidazoles has also been reported, demonstrating potent hypertensive effects. researchgate.net

Incorporation of Diverse Heterocyclic Moieties

To expand the chemical space and explore novel structure-activity relationships, researchers have focused on creating hybrid molecules by incorporating other heterocyclic systems into the this compound framework. This strategy aims to combine the pharmacological properties of different heterocyclic rings to produce synergistic or novel biological effects.

The fusion or conjugation of imidazole and thiadiazole rings has yielded promising results. A series of 5-nitroimidazole-based 1,3,4-thiadiazoles were synthesized and evaluated for their antibacterial activity. nih.gov Specifically, derivatives containing piperazinyl, 4-methylpiperazinyl, 3-methylpiperazinyl, and 3,5-dimethylpiperazinyl moieties attached to the 1,3,4-thiadiazole (B1197879) ring, which was in turn linked to a 1-methyl-5-nitro-1H-imidazol-2-yl group, demonstrated potent activity. nih.gov Another study focused on the synthesis and structure-activity relationship of novel thiadiazole-imidazole derivatives as potential anticancer agents. jst.go.jp The synthesis of N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles has also been achieved through the cyclization of thiosemicarbazide (B42300) precursors. researchgate.net

Table 2: Examples of Imidazole-Thiadiazole Hybrid Systems and their Reported Activities

| Hybrid System | Linkage/Fusion | Reported Biological Activity | Reference(s) |

| 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | C2 of imidazole linked to C5 of thiadiazole | Antibacterial | nih.gov |

| Thiadiazole-imidazole derivatives | Not specified | Anticancer | jst.go.jp |

| N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole | Imidazole linked to thiadiazole via a methyl group | Not specified | researchgate.net |

The combination of imidazole and benzimidazole moieties has been another fruitful area of investigation. Novel 1H-benzo[d]imidazole derivatives have been designed and synthesized with various functional groups at the phenyl ring and different alkyl chain lengths at a piperazine end, which is attached to the benzimidazole core. nih.govacs.org These compounds were evaluated as potential anticancer agents. The synthesis of these conjugates often involves the condensation of o-phenylenediamines with aldehydes. nih.govacs.org Specifically, sodium metabisulfite (B1197395) has been used as an oxidizing agent in ethanol (B145695) for the synthesis of novel bis-benzimidazoles. nih.govacs.org Furthermore, the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives has been reported, with these compounds being evaluated for their anthelmintic potential. researchgate.net

Beyond thiadiazoles and benzimidazoles, researchers have explored the fusion of the imidazole ring with other heterocyclic and aromatic systems. For example, phenyl derivatives of fused imidazole systems have been investigated for their anti-inflammatory activity. nih.gov The synthesis of imidazole-fused heterocycles through a [4+1] cyclization approach has been developed, leading to compounds like imidazo[1,5-a]pyridines and 2-phenyl-1H-benzo[d]imidazoles. beilstein-archives.org Additionally, the synthesis of 5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole, a novel phenyl derivative, has been reported. google.com The development of isoxazole-based small molecules has also been a focus, with synthetic routes established for compounds like 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole. nih.gov

Isomeric and Positional Variant Investigations

The positional arrangement of substituents on the imidazole ring and its attached moieties is a critical factor influencing the biological activity of these compounds. The imidazole ring itself can exist in tautomeric forms, and the position of the nitro group and other substituents can lead to different isomers with distinct properties. nih.gov

For nitroimidazoles, the position of the nitro group is crucial for biological activity, with the 5-position being essential and requiring it to be sterically unhindered. jocpr.com The ionization constants of imidazole derivatives are influenced by the substituents and their positions on the ring. researchgate.net For instance, the 4(5)-nitroimidazole derivative has a pKa of 9.30, with a predominance of the 1,4 tautomer. nih.gov

The synthesis of different positional isomers is an active area of research. For example, the synthesis of 2-aryl-5-cyano-1H-benzimidazoles has been achieved by reacting 4-cyano-1,2-phenylenediamine with appropriately substituted benzaldehydes. nih.gov In the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, an inseparable mixture of two regioisomers with the nitro group at position 5 or 6 was obtained. mdpi.com Computational and NMR studies were used to determine that the endo-1,6-NO2 regioisomer was predominant. mdpi.com These studies underscore the importance of controlling regioselectivity during synthesis to obtain the desired isomer with optimal biological activity.

Molecular and Theoretical Investigations of 5 Nitro 2 Phenyl 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for predicting molecular structure, reactivity, and spectroscopic properties. For nitroimidazole derivatives, DFT has been employed to study their electronic structure and reactivity. nih.govresearchgate.net

Energy Gap and Orbital Interactions (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. In studies of nitroimidazole derivatives, the HOMO-LUMO gap is often calculated to assess their potential as, for example, corrosion inhibitors or biologically active agents. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. For instance, in drug design, MEP maps can predict how a molecule might interact with a biological target.

Computational Modeling of Molecular Interactions

Computational modeling provides insights into how a molecule interacts with its environment, particularly with biological macromolecules. These methods are instrumental in drug discovery and development.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used to model the interaction between a small molecule ligand and a protein receptor. aabu.edu.joelsevierpure.comjscimedcentral.comnih.gov In the context of nitroimidazole derivatives, docking studies have been performed to investigate their binding modes with various enzymes and receptors, providing a rationale for their observed biological activities, such as anticancer and antiamoebic effects. aabu.edu.jojscimedcentral.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.orgrsc.orgresearchgate.netmdpi.com This method is used to study the conformational flexibility of a molecule and its complexes. For nitroimidazole derivatives, MD simulations can be employed to assess the stability of their binding to a biological target, as predicted by molecular docking. rsc.orgresearchgate.net By simulating the system over a period of time, researchers can observe changes in conformation and interactions, providing a more realistic model of the molecular recognition process.

While specific data for 5-nitro-2-phenyl-1H-imidazole is not available, the table below illustrates the kind of data that is typically generated for related nitroimidazole derivatives in computational studies.

| Compound Class | Computational Method | Key Findings | Reference |

| Nitroimidazole Derivatives | Molecular Docking | Identification of key binding interactions with cancer-related proteins. | aabu.edu.joelsevierpure.com |

| Nitroimidazole-Indole Conjugates | Molecular Docking | Prediction of binding affinity to E. histolytica O-acetyl-serine Sulfohydrolase. | jscimedcentral.com |

| Nitroimidazole Derivatives | DFT, Molecular Docking | Characterization of electronic structure and potential as NADH-fumarate reductase inhibitors. | nih.gov |

| 4-nitroimidazole (B12731) analogues | Molecular Dynamics Simulation | Analysis of the stability of docked complexes with tyrosine kinase-3. | researchgate.net |

| Nitroimidazole Derivatives | DFT, Molecular Dynamics | Evaluation of corrosion inhibition activity on copper. | researchgate.net |

Intermolecular Interaction Analysis in Solid and Solution States

The solid-state structure of this compound is dictated by a network of intermolecular forces. The presence of a hydrogen bond donor (the imidazole (B134444) N-H group), hydrogen bond acceptors (the nitro group and the pyridine-like nitrogen of the imidazole ring), and aromatic rings (both phenyl and imidazole) allows for a rich variety of interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides a strong basis for predicting its intermolecular behavior.

Hydrogen bonds are among the strongest intermolecular forces and play a pivotal role in the crystal engineering of nitrogen-containing heterocyclic compounds. For this compound, several types of hydrogen bonds are anticipated to be significant in its crystal lattice.

N-H···N and N-H···O Hydrogen Bonds: The most prominent hydrogen bond is expected to be the classical N-H···N interaction between the imidazole N-H proton of one molecule and the unprotonated nitrogen atom of an adjacent molecule. This type of interaction is a well-established feature in the crystal structures of many imidazole derivatives, leading to the formation of chains or cyclic motifs. For instance, in the crystal structure of 2-phenyl-1H-imidazole, molecules are linked via N-H···N hydrogen bonds, forming supramolecular assemblies. nih.gov

Furthermore, the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds between the imidazole N-H and the nitro group of a neighboring molecule are highly probable. The competition between the imidazole nitrogen and the nitro oxygen as hydrogen bond acceptors will influence the final crystal packing.

The following table summarizes the likely hydrogen bond interactions in solid this compound, based on the analysis of analogous compounds.

| Donor | Acceptor | Type of Hydrogen Bond | Expected Role in Crystal Packing |

| Imidazole N-H | Imidazole N | Strong, directional | Formation of primary structural motifs (chains, dimers) |

| Imidazole N-H | Nitro O | Strong, directional | Competes with N-H···N, influences polymorphism |

| Phenyl C-H | Nitro O | Weak | Stabilization of the 3D crystal lattice |

| Imidazole C-H | Nitro O | Weak | Fine-tuning of molecular arrangement |

| Phenyl C-H | Imidazole N | Weak | Contribution to overall lattice energy |

| Imidazole C-H | Imidazole N | Weak | Minor contribution to crystal packing |

Aromatic π-π stacking interactions are another key feature in the solid-state assembly of planar aromatic molecules. Both the phenyl and imidazole rings of this compound are capable of engaging in such interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems.

The geometry of these interactions can vary, typically categorized as face-to-face, parallel-displaced, or T-shaped (edge-to-face). The presence of the electron-withdrawing nitro group can significantly influence the nature of the π-π stacking. The nitro group reduces the electron density of the imidazole ring, making it a better π-acceptor. This can lead to so-called "nitro-π" interactions, where the electron-rich phenyl ring of one molecule stacks with the electron-deficient nitro-substituted imidazole ring of another.

Studies on similar phenylimidazole systems have highlighted the importance of π-stacking in their crystal structures. rsc.org The relative orientation of the phenyl and imidazole rings, often described by a dihedral angle, will be a critical factor in determining the extent and type of π-π stacking. For example, in 1-methyl-5-nitro-1H-imidazole, the nitro group is slightly twisted out of the plane of the imidazole ring, which would affect the overlap in a stacking arrangement. nih.gov It is expected that the interplay between hydrogen bonding and π-π stacking will define the final, most stable, three-dimensional architecture of crystalline this compound.

The following table outlines the potential π-π stacking interactions in solid this compound.

| Interacting Rings | Type of Interaction | Driving Force | Expected Geometry |

| Phenyl ↔ Phenyl | π-π Stacking | van der Waals, electrostatic | Parallel-displaced or T-shaped |

| Imidazole ↔ Imidazole | π-π Stacking | van der Waals, electrostatic | Parallel-displaced, influenced by nitro group |

| Phenyl ↔ Imidazole | π-π Stacking | van der Waals, electrostatic (donor-acceptor) | Parallel-displaced or T-shaped |

| Phenyl ↔ Nitro Group | Nitro-π Interaction | Electrostatic | Stacking of phenyl ring over nitro group |

Mechanistic Studies of Biological Interactions Non Clinical Focus

Receptor Binding Profiling

The interaction of 5-nitro-2-phenyl-1H-imidazole derivatives with various receptors has been explored to understand their potential pharmacological effects.

AT-2 Receptor: The Angiotensin II Type 2 (AT-2) receptor is involved in various physiological processes, and its modulation is a target for therapeutic intervention. A study focused on 5-nitro-benzimidazole derivatives, which are structurally related to this compound, investigated their vasorelaxant activity through docking studies with the AT-2 receptor. scholarsresearchlibrary.com The docking scores of these designed molecules ranged from -14.39 to -36.16, indicating a potential for binding to this receptor. scholarsresearchlibrary.com This suggests that the nitro-substituted benzimidazole (B57391) scaffold, and by extension the nitro-phenyl-imidazole scaffold, may interact with the AT-2 receptor.

GABA Receptor: The GABA-A receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. nih.gov Various compounds can modulate its activity, and the imidazole (B134444) scaffold is found in some GABA-A receptor ligands. nih.gov For example, imidazodiazepines are known to bind to specific sites on the GABA-A receptor. mdpi.com While direct binding studies of this compound to the GABA receptor are not available, research on 1-phenyl-1H-1,2,3-triazoles, which share the phenyl-heterocycle motif, has shown selective antagonism at insect GABA receptors. nih.gov These studies highlight the potential for phenyl-substituted heterocyclic compounds to interact with GABA receptors, though the specific role of the nitro group and the imidazole ring in this context requires further investigation for the title compound.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain signaling. nih.gov The binding of ligands to TRPV1 is a key area of research for the development of analgesics. While there is no direct evidence of this compound binding to TRPV1, the receptor is known to be a target for a wide range of chemical structures. nih.gov Studies have detailed the binding modes of various agonists and antagonists, providing a framework for predicting the potential interactions of new compounds. frontiersin.org

Molecular Mechanisms of Action at the Cellular Level

A significant molecular mechanism attributed to nitroimidazole compounds is the induction of DNA damage, particularly under hypoxic conditions. The antimicrobial toxicity of 5-nitroimidazoles is linked to the reduction of the nitro group to a nitro anion radical and other highly reactive species. humanjournals.com These reduction products are capable of damaging macromolecules, leading to DNA degradation and strand breakage. humanjournals.com This process is thought to be mediated by the formation of a nitro radical anion (-NO2•–). Studies on the metabolites of carcinogenic 2-nitropropane (B154153) have also shown that metal-mediated DNA damage can occur, suggesting that the interaction with metal ions could play a role in the genotoxic effects of nitro compounds. nih.gov

Investigation of Biological Targets and Pathways

Research into the biological targets of nitro-heterocyclic compounds has identified specific proteins that are modulated by these molecules. One such target is the flavohemoglobin found in the protozoan parasite Giardia duodenalis. A study demonstrated that 5-nitroheterocycle compounds can act as enzymatic inhibitors or subversive substrates for this enzyme. nih.gov Flavohemoglobin in Giardia is involved in detoxifying nitric oxide (NO), and its modulation by nitro-compounds can lead to increased oxidative stress and parasite death. nih.gov This provides a specific pathway through which this compound and related compounds might exert their biological effects on certain microorganisms.

Structure-Activity Relationship (SAR) of Molecular Interactions

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of study for optimizing their interactions with molecular targets.

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For imidazole-5-carboxylic acid derivatives, both 2D and 3D-QSAR studies have been performed to understand their antagonist activity at the angiotensin II AT1 receptor. nih.gov These models help in identifying the key structural features required for potent activity and can guide the design of new, more effective molecules. nih.gov Similarly, 3D-QSAR analysis of 1-phenyl-1H-1,2,3-triazoles as insect GABA receptor antagonists has highlighted the importance of specific substitutions on the phenyl ring and the triazole ring for high potency. nih.gov

The nature and position of substituents on the this compound scaffold have a profound impact on the compound's affinity and selectivity for its biological targets.

Substitutions on the Imidazole Ring: Studies on phenyl-imidazole-derived inhibitors of indoleamine 2,3-dioxygenase have shown that substitutions at the N-1 position of the imidazole ring are critical for binding to the heme iron in the enzyme's active site. nih.gov The absence of activity with N-1 substituted derivatives in that study confirmed the necessity of the N-1 nitrogen for this interaction. nih.gov

Substitutions on the Phenyl Ring: In the context of Smoothened antagonists, structure-activity-relationship studies of phenyl imidazole derivatives have been conducted to develop potent and selective inhibitors. nih.gov For benzimidazole derived sulfonylurea analogues acting as P2Y1 receptor antagonists, various substituents on the phenyl ring were explored to optimize activity. frontiersin.org

The Nitro Group: The 5-nitro group is a key feature of this class of compounds. Its strong electron-withdrawing nature is crucial for the mechanism of action that involves the formation of a nitro radical anion, leading to DNA damage. humanjournals.com In the synthesis of 5-nitro-1H-imidazole derivatives, the functionalization at different positions is explored to modulate their biological properties. nih.govmdpi.com

The following table summarizes SAR findings for related imidazole derivatives:

| Compound Series | Target | Key SAR Findings | Reference |

| Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase | N-1 nitrogen of the imidazole is crucial for binding to the heme iron. | nih.gov |

| 1-Phenyl-1H-1,2,3-triazoles | Insect GABA Receptor | 4-substituted triazoles are more potent than 5-substituted isomers. Specific substitutions on the phenyl ring enhance potency. | nih.gov |

| Imidazole-5-carboxylic acid derivatives | Angiotensin II AT1 Receptor | 2D and 3D-QSAR models identified key structural requirements for antagonist activity. | nih.gov |

| Benzimidazole derived sulfonylureas | P2Y1 Receptor | Substitutions on the benzimidazole and phenyl rings influence antagonist potency. | frontiersin.org |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful technique for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-nitro-2-phenyl-1H-imidazole is expected to show distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the nitro group and the aromaticity of the phenyl and imidazole (B134444) rings significantly influence the chemical shifts (δ).

Imidazole Proton (H-4): A single proton is attached to the imidazole ring at the C-4 position. Due to the strong deshielding effect of the adjacent nitro group at C-5, this proton is expected to appear as a singlet at a significantly downfield chemical shift, likely in the range of δ 8.0-8.5 ppm.

Phenyl Protons: The five protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). They would likely present as complex multiplets. The two protons ortho to the imidazole ring may be shifted slightly downfield compared to the meta and para protons.

Imidazole N-H Proton: The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It could appear anywhere from δ 12.0 to 14.0 ppm in a solvent like DMSO-d₆.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, with nine carbon atoms, up to seven unique signals are expected due to symmetry in the phenyl group (C-meta and C-ortho carbons being equivalent, respectively). The presence of tautomers can sometimes lead to peak broadening for the imidazole carbons. bldpharm.com

Imidazole Carbons: The C-2 carbon, attached to the phenyl group and two nitrogen atoms, would appear significantly downfield. The C-5 carbon, bearing the nitro group, is expected to be the most downfield of the imidazole carbons. The C-4 carbon's signal would also be in the aromatic region.

Phenyl Carbons: The six carbons of the phenyl ring will produce four signals: one for the ipso-carbon attached to the imidazole ring, one each for the ortho, meta, and para carbons. These signals will be located in the typical aromatic region of δ 120-140 ppm. oregonstate.edu

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole N-H | 12.0 - 14.0 (broad s) | - |

| Imidazole H-4 | 8.0 - 8.5 (s) | 120 - 125 |

| Phenyl H (ortho) | 7.7 - 8.0 (m) | 127 - 130 |

| Phenyl H (meta, para) | 7.4 - 7.6 (m) | 129 - 132 |

| Imidazole C-2 | - | 145 - 150 |

| Imidazole C-5 | - | 148 - 155 |

Note: These are predicted values based on general principles and data from analogous compounds. The exact values can vary based on solvent and experimental conditions.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: A moderate to broad absorption band is expected in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretches: Aromatic C-H stretching vibrations from both the phenyl and imidazole rings would appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

NO₂ Stretches: The nitro group is a strong IR absorber and will show two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will result in several absorptions in the 1400-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The symmetric NO₂ stretch and the aromatic ring breathing modes of the phenyl group are expected to give strong signals in the Raman spectrum.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| C=N, C=C Ring Stretches | 1400 - 1620 | Medium-Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₉H₇N₃O₂), the molecular weight is approximately 189.17 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 189. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Common fragmentation pathways would likely involve:

Loss of a nitro group (NO₂), resulting in a fragment ion at m/z = 143.

Loss of a nitrosonium ion (NO), resulting in a fragment ion at m/z = 159.

Cleavage of the phenyl group, leading to a fragment at m/z = 77.

Fragmentation of the imidazole ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the imidazole ring, combined with the powerful chromophoric nitro group, suggests that this compound will absorb strongly in the UV region. Expected absorption maxima (λ_max) would likely occur in the 250-350 nm range, characteristic of nitroaromatic compounds. The exact position and intensity of the absorption bands are dependent on the solvent used.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be most suitable. mdpi.comsigmaaldrich.com

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) would be effective.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., 254 nm or a specific λ_max determined by UV-Vis spectroscopy) would provide high sensitivity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For 5-nitroimidazole derivatives, TLC is commonly performed using silica (B1680970) gel plates as the stationary phase. mdpi.comresearchgate.net The separation of components is achieved by varying the composition of the mobile phase, which typically consists of a mixture of polar and non-polar solvents. mdpi.com

Despite the common use of TLC for related compounds, specific research findings detailing the retention factor (Rƒ) and optimal mobile phase composition for the analysis of this compound could not be located in the available literature. General methodologies for similar compounds, such as other 5-nitroimidazoles, often employ stationary phases like silica gel 60F₂₅₄ and mobile phases such as chloroform-methanol mixtures. mdpi.comresearchgate.net Visualization is typically achieved under UV light.

Table 1: Representative TLC Conditions for 5-Nitroimidazole Compounds No specific data was found for this compound. The following table is illustrative of methods used for related compounds.

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Detection |

|---|---|---|---|

| 5-Nitroimidazoles | Silica Gel 60F₂₅₄ | Chloroform-Methanol (9:1) | UV Light |

Diffraction Techniques for Crystal Structure Analysis

Diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular and crystal structure of a compound, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com This analysis is crucial for confirming the compound's constitution and understanding its solid-state packing.

A thorough search of scientific literature and crystallographic databases did not yield any published single crystal X-ray diffraction studies specifically for this compound. Therefore, detailed crystallographic parameters such as its crystal system, space group, and unit cell dimensions are not available. For reference, related benzimidazole (B57391) derivatives have been extensively studied, often revealing monoclinic or orthorhombic crystal systems. ias.ac.inresearchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Powder X-Ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a key analytical tool for investigating crystal polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. rigaku.comresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a characteristic fingerprint for each crystalline phase. nih.govnih.gov

No studies concerning the polymorphism of this compound or its analysis via powder X-ray diffraction were found in the reviewed literature. Consequently, there is no available information on whether this compound exhibits polymorphism or what the characteristic PXRD patterns of any potential forms would be.

Applications in Advanced Materials and Coordination Chemistry

Imidazole (B134444) Derivatives as Ligands in Coordination Chemistry

Imidazole and its derivatives are renowned for their role as ligands in coordination chemistry. mdpi.com The nitrogen atoms in the imidazole ring can act as excellent donors for metal ions, facilitating the construction of a wide array of coordination complexes. mdpi.comnih.gov The specific substituents on the imidazole ring, such as the phenyl and nitro groups in 5-nitro-2-phenyl-1H-imidazole, can modulate the electronic properties and steric profile of the ligand, thereby influencing the geometry, stability, and functional properties of the resulting metal complexes.

Metal-Organic Framework (MOF) Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands are frequently employed in the synthesis of MOFs due to their robust coordination behavior. mdpi.com For instance, zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are built from tetrahedral metal ions (like Zn²⁺ or Co²⁺) bridged by imidazolate linkers.

While there is a lack of specific reports on the use of this compound in MOF synthesis, the broader class of imidazole-containing ligands has been successfully used to create MOFs with applications in gas storage and sensing. For example, triphenylamine-based tripodal imidazole ligands have been used to construct 3D MOFs that can act as fluorescent sensors for nitroaromatics. nih.gov Another study demonstrated the use of defective MOFs for the efficient removal of nitroimidazole antibiotics from wastewater, highlighting the interaction between MOFs and the nitroimidazole scaffold. nih.gov The presence of the nitro group in this compound could potentially lead to MOFs with interesting electronic properties or specific affinities for certain guest molecules.

Complex Formation with Transition Metals

Imidazole derivatives readily form stable complexes with a variety of transition metals. researchgate.net The coordination can occur through the different nitrogen atoms of the imidazole ring, and the nature of the resulting complex is influenced by the substituents on the ring. Research on related compounds, such as 5-nitroimidazole, has shown that it can coordinate with ruthenium(II) to form complexes. unifi.it In these complexes, the 5-nitroimidazole can act as a ligand that preserves its redox properties or can be designed for light-triggered release. unifi.it

The synthesis of new ligands based on imidazole and triazole has led to the formation of coordination polymers with diverse topologies, from 1D chains to 3D frameworks, with metals like Mn, Fe, Co, Ni, Cu, and Zn. fau.de Azo-imidazole compounds have also been shown to be effective ligands for building stable complexes with metal ions in low oxidation states. researchgate.net Although specific studies on the coordination complexes of this compound are not widely documented, the established coordination chemistry of related nitro- and phenyl-substituted imidazoles suggests its potential to form a variety of structurally interesting and functionally active metal complexes.

Research on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures are often good candidates for NLO materials. The delocalization of π-electrons from a donor to an acceptor group through a conjugated bridge can lead to large molecular hyperpolarizabilities (β), a measure of the second-order NLO response.

There is a scarcity of research specifically investigating the NLO properties of this compound. However, studies on related imidazole derivatives suggest potential in this area. For example, the NLO properties of imidazole-2-carboxaldehyde have been explored computationally, showing that it could be a candidate for NLO applications. researchgate.net The nitro group is a strong electron-withdrawing group (acceptor), while the phenyl-imidazole system can act as a π-conjugated bridge and part of the donor system. This inherent D-A characteristic suggests that this compound could exhibit NLO properties. Theoretical studies on other organic chromophores have shown that the presence of nitro groups significantly enhances the second-order hyperpolarizability. nih.gov

| Compound | Dipole Moment (μ) [Debye] | Linear Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |

|---|---|---|---|---|

| Urea (Reference) | - | - | 3.728 × 10-31 | dntb.gov.ua |

| D-π-A type pyreno-imidazole chromophore | - | - | 368.02 × 10-31 | dntb.gov.ua |

| Ball-type copperphthalocyanine | Significantly better NLO properties than urea | rsc.org |

Development of Functional Materials

The unique chemical structure of this compound makes it a potential candidate for the development of various functional materials.

Luminophores and Optoelectronic Applications

Luminescent materials are essential for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Transition metal complexes with organic ligands are a major class of luminescent materials. nih.gov The emission properties can be tuned by modifying the metal center or the ligand structure.

Direct research on the luminescent properties of this compound or its metal complexes is limited. However, related research provides insights into its potential. For example, transition metal complexes with imidazole-containing tripodal ligands have been shown to exhibit intense photoluminescence and can be used to sense nitroaromatics through fluorescence quenching. nih.gov This suggests that the nitro-phenyl-imidazole scaffold itself can interact with fluorophores. Furthermore, luminescent lanthanide MOFs have been developed to distinguish between nitroimidazole and nitrofuran antibiotics, indicating that the nitroimidazole structure can modulate luminescence. rsc.org Ruthenium(II) complexes containing a 5-nitroimidazole ligand have also been synthesized, and their photophysical properties were studied, showing that the ligand can influence the complex's stability and light-responsiveness. unifi.it

| Complex Type | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| Cd(II)-TIPA MOF | 276 | ~400 | Sensing of Nitrobenzene and Fe3+ | nih.gov |

| Ni(II)-TIPA MOF | 276 | ~400 | Sensing of Nitrobenzene | nih.gov |

| Iridium(III) complex with naphthalene-based ligand | - | 581 or 612 | Luminescent self-assembly | nih.gov |

| Cationic Copper(I) complexes | - | Bright green emission | OLEDs | researchgate.net |

Catalysis and Organocatalysis

The imidazole moiety itself can act as an organocatalyst due to its ability to function as a Brønsted base or a nucleophilic catalyst. While there are no specific reports of this compound being used in catalysis, the basic principles of imidazole catalysis are well-established.

In a different context, catalytic processes are relevant to nitroimidazoles. For instance, catalytic ozonation using nano-magnesium hydroxide (B78521) has been shown to be an effective method for degrading nitroimidazole antibiotics in water. deswater.comdntb.gov.ua This involves the generation of highly reactive hydroxyl radicals that break down the nitroimidazole structure. While this is a degradation process rather than a synthetic application, it underscores the reactivity of the nitroimidazole ring system in catalytic environments. The synthesis of functionalized 5-nitroimidazole derivatives often employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, demonstrating the compatibility of the nitroimidazole core with catalytic transformations.

Imidazoles in Corrosion Inhibition Research

The study of imidazole and its derivatives as corrosion inhibitors is a significant area of research in materials science and electrochemistry. These heterocyclic compounds are recognized for their potential to protect various metals and alloys from corrosion, particularly in acidic and neutral environments. The efficacy of imidazole-based inhibitors is largely attributed to their molecular structure, which includes a planar five-membered ring containing two nitrogen atoms, and the ability to introduce a wide variety of substituents onto this core structure.

The lone pair of electrons on the nitrogen atoms, along with the π-electrons of the aromatic ring, allows these molecules to adsorb onto a metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the electrochemical processes that lead to corrosion. The nature and effectiveness of this adsorbed layer are influenced by several factors, including the electronic properties of the substituents on the imidazole ring, the nature of the metal, and the composition of the corrosive medium.

While direct research on the corrosion inhibition properties of This compound is limited in publicly available literature, the extensive studies on related phenyl and nitro-substituted imidazole derivatives provide a strong basis for understanding its potential behavior. The presence of a phenyl group and a nitro group on the imidazole ring is expected to significantly influence its electronic structure and, consequently, its interaction with metal surfaces. The phenyl group can enhance adsorption through π-π interactions with the surface, while the electron-withdrawing nature of the nitro group can affect the electron density on the imidazole ring and its mode of adsorption.

Detailed Research Findings

Research into imidazole derivatives as corrosion inhibitors typically involves a combination of electrochemical techniques, surface analysis, and computational modeling. Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are fundamental in assessing the performance of these inhibitors.

Potentiodynamic polarization studies on various imidazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. acs.org This is observed as a decrease in the corrosion current density (icorr) in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the inhibitor's mechanism at the metal/solution interface. The formation of a protective adsorbed layer is typically evidenced by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.net

The following table summarizes electrochemical data for a selection of imidazole derivatives from various research studies, illustrating their effectiveness as corrosion inhibitors for steel in acidic and neutral solutions. It is important to note that this data is for related compounds and not for this compound.

Table 1: Electrochemical Data for Selected Imidazole-Based Corrosion Inhibitors

| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Reference |

|---|---|---|---|---|---|---|---|

| 1H-Benzimidazole (BIM) | 10⁻² M | 0.1M HNO₃ | Brass | 94 | Not Reported | Not Reported | researchgate.net |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Not Specified | 1% NaCl | Carbon Steel | Not Reported | Not Reported | Not Reported | gssrr.orggssrr.org |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | 80 ppm | 1% NaCl | Carbon Steel | >80 | Not Reported | Not Reported | mdpi.comresearchgate.net |

This table is for illustrative purposes and includes data for compounds structurally related to this compound.

The adsorption of imidazole derivatives onto a metal surface is a critical aspect of their inhibitory action and is often described by adsorption isotherms, such as the Langmuir isotherm. gssrr.orggssrr.orgmdpi.comresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the isotherm, providing insight into the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less positive are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). mdpi.comresearchgate.net Intermediate values suggest a mixed mode of adsorption.

For instance, for two ionic liquid imidazole derivatives, 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) and 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2), the calculated ΔG°ads values were -35.04 and -34.04 kJ/mol, respectively, in a 1% NaCl solution on carbon steel. mdpi.comresearchgate.net These values indicate a spontaneous adsorption process that likely involves both physical and chemical interactions with the steel surface. mdpi.comresearchgate.net Similarly, for 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, the ΔG°ads was found to be -34.04 kJ/mol, also suggesting a semi-physical or semi-chemical adsorption mechanism. gssrr.orggssrr.org

The following table provides adsorption data for selected imidazole derivatives.

Table 2: Adsorption Characteristics of Selected Imidazole-Based Corrosion Inhibitors